molecular formula C14H13N3O4 B11103084 N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11103084
M. Wt: 287.27 g/mol
InChI Key: YCJRHWPOFCIUSO-LZYBPNLTSA-N
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Description

N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry

Preparation Methods

The synthesis of N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the reaction of hydrazine derivatives with aldehydes or ketones. One common method is to heat the appropriate substituted hydrazines or hydrazides with aldehydes in solvents such as ethanol, methanol, or glacial acetic acid . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield hydrazine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand to form complexes with transition metals, which can be studied for their catalytic properties . . Its ability to form stable complexes with metal ions also makes it useful in industrial processes, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and metal ions. The hydrazone linkage allows it to bind to metal ions, forming stable complexes that can inhibit enzyme activity . This interaction can disrupt the normal function of enzymes, leading to antimicrobial and enzyme inhibitory effects.

Comparison with Similar Compounds

Similar compounds to N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide include other Schiff base hydrazones, such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features, such as the hydrazone linkage and phenyl groups, but differ in their substituents, which can influence their chemical properties and applications

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C14H13N3O4/c18-11-5-2-1-4-10(11)8-16-17-13(19)9-15-14(20)12-6-3-7-21-12/h1-8,18H,9H2,(H,15,20)(H,17,19)/b16-8+

InChI Key

YCJRHWPOFCIUSO-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)O

Origin of Product

United States

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